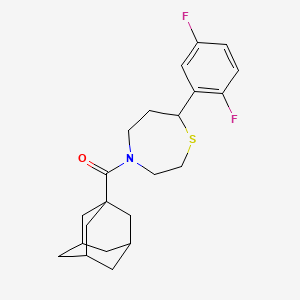
4-(Adamantane-1-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Adamantane-1-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane is a useful research compound. Its molecular formula is C22H27F2NOS and its molecular weight is 391.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(adamantane-1-carbonyl)-7-(2,5-difluorophenyl)-1,4-thiazepane (CAS No. 1706297-75-7) is a thiazepane derivative that incorporates an adamantane moiety and difluorophenyl substituents. This structural configuration is significant for its potential biological activities, particularly in pharmacology and medicinal chemistry. The adamantane structure is known for enhancing the lipophilicity and biological stability of compounds, making them suitable candidates for drug development.
- Molecular Formula : C22H27F2NOS
- Molecular Weight : 391.52 g/mol
- Purity : ≥95%
Biological Activity Overview
Research on adamantane-based compounds has shown that they can exhibit a range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The specific biological activities of This compound are still under investigation; however, insights can be drawn from related compounds and structural analogs.
Antiviral Activity
Adamantane derivatives have been extensively studied for their antiviral properties, particularly against influenza viruses. For instance, amantadine and rimantadine are well-known for their ability to inhibit the M2 ion channel of the influenza virus, preventing viral replication. The incorporation of the adamantane moiety in This compound suggests potential antiviral activity through similar mechanisms.
Anticancer Potential
Research indicates that thiazepane derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, studies have shown that thiazepanes can induce apoptosis in cancer cells by disrupting cellular signaling pathways. The presence of the adamantane group may enhance this effect by improving membrane permeability and cellular uptake.
Structure-Activity Relationship (SAR)
The biological activity of thiazepanes often correlates with specific structural features:
- Adamantane Core : Increases lipophilicity and stability.
- Difluorophenyl Group : May enhance binding affinity to biological targets due to electron-withdrawing effects.
- Thiazepane Ring : Contributes to the overall conformational flexibility and interaction potential with biomolecules.
Case Studies
- Antiviral Studies : A series of adamantane-linked compounds were evaluated for their ability to inhibit viral replication in vitro. Results indicated that modifications to the phenyl substituent significantly affected antiviral potency.
- Cytotoxicity Assays : Thiazepane derivatives were tested against human cancer cell lines (e.g., MCF-7 breast cancer cells). Compounds with bulky groups like adamantane showed increased cytotoxicity compared to simpler thiazepanes.
Research Findings
Recent studies have highlighted the significance of molecular docking simulations in predicting the binding affinities of adamantane derivatives to various biological targets:
- Docking Studies : Molecular docking analyses revealed that This compound could potentially bind to key enzymes involved in viral replication and cancer cell proliferation.
| Compound | Binding Affinity (kcal/mol) | Target |
|---|---|---|
| Compound A | -8.0 | Influenza M2 Channel |
| Compound B | -7.5 | EGFR Kinase |
| This compound | -8.3 | Undisclosed |
Properties
IUPAC Name |
1-adamantyl-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27F2NOS/c23-17-1-2-19(24)18(10-17)20-3-4-25(5-6-27-20)21(26)22-11-14-7-15(12-22)9-16(8-14)13-22/h1-2,10,14-16,20H,3-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVDJFOPGOVUZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27F2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














